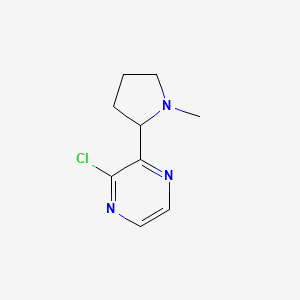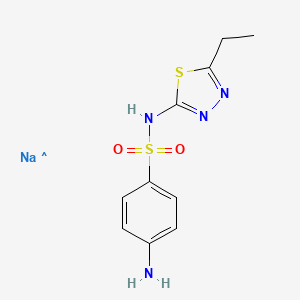
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and other bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .
Aplicaciones Científicas De Investigación
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine: The non-hydrochloride form of the compound.
3-(1-Methylpyrrolidin-2-yl)pyrazine: Lacks the chlorine atom.
2-Chloro-3-(1-pyrrolidin-2-yl)pyrazine: Lacks the methyl group on the pyrrolidine ring.
Uniqueness
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H12ClN3 |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine |
InChI |
InChI=1S/C9H12ClN3/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
WXAVKCTVNBNXFM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)

![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)
![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)
![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)
![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)
![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)

